molecular formula C23H22BrClN4O2 B10913453 4-bromo-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(3-methoxyphenyl)-1H-pyrazole

4-bromo-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(3-methoxyphenyl)-1H-pyrazole

Cat. No.: B10913453
M. Wt: 501.8 g/mol
InChI Key: FDXDPLXBHKVYLQ-UHFFFAOYSA-N
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Description

3-[4-BROMO-1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-BROMO-1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions.

    Introduction of substituents: The bromo, chloro, and methoxy groups are introduced through electrophilic aromatic substitution reactions using reagents like bromine, chlorine, and methanol, respectively.

    Etherification: The final step involves the formation of the ether linkage, which can be achieved through the reaction of the phenol derivative with an appropriate alkyl halide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-BROMO-1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromo and chloro groups can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium azide, thiols, and amines.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-[4-BROMO-1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[4-BROMO-1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromo-1H-pyrazol-1-yl)phenyl methyl ether
  • 4-Chloro-3,5-dimethyl-1H-pyrazole
  • 3-Methoxyphenyl pyrazole derivatives

Uniqueness

The uniqueness of 3-[4-BROMO-1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER lies in its specific combination of substituents, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H22BrClN4O2

Molecular Weight

501.8 g/mol

IUPAC Name

1-[[4-bromo-3,5-bis(3-methoxyphenyl)pyrazol-1-yl]methyl]-4-chloro-3,5-dimethylpyrazole

InChI

InChI=1S/C23H22BrClN4O2/c1-14-21(25)15(2)28(26-14)13-29-23(17-8-6-10-19(12-17)31-4)20(24)22(27-29)16-7-5-9-18(11-16)30-3/h5-12H,13H2,1-4H3

InChI Key

FDXDPLXBHKVYLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CN2C(=C(C(=N2)C3=CC(=CC=C3)OC)Br)C4=CC(=CC=C4)OC)C)Cl

Origin of Product

United States

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